molecular formula C13H5N7O2S2Se B11468820 7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

Cat. No.: B11468820
M. Wt: 434.3 g/mol
InChI Key: BCGNCPGVGJYPIS-UHFFFAOYSA-N
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Description

7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is a complex organic compound that features a unique combination of benzothiadiazole and benzoselenadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole typically involves multiple steps. One common approach is the nitration of 2,1,3-benzoselenadiazole using a mixture of nitric acid and sulfuric acid to produce 4-nitro-2,1,3-benzoselenadiazole . This intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with an imidazole derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The sulfanyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole involves its interaction with specific molecular targets. For instance, it can bind to glutathione S-transferases, inhibiting their activity and leading to the accumulation of toxic compounds within cancer cells . This inhibition triggers apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is unique due to the presence of both selenium and sulfur atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H5N7O2S2Se

Molecular Weight

434.3 g/mol

IUPAC Name

7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-3H-imidazo[4,5-e][2,1,3]benzothiadiazole

InChI

InChI=1S/C13H5N7O2S2Se/c21-20(22)12-8(4-3-7-11(12)19-25-18-7)23-13-14-5-1-2-6-10(9(5)15-13)17-24-16-6/h1-4,16H

InChI Key

BCGNCPGVGJYPIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1SC3=NC4=CC=C5C(=NSN5)C4=N3)[N+](=O)[O-]

Origin of Product

United States

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